

P-TEFb Inhibition by (+)-Atuveciclib: A Technical Overview

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Compound of Interest

Compound Name: (+)-Atuveciclib

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Introduction

(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb).^{[1][2][3]} P-TEFb, a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1), is a critical regulator of gene transcription.^{[1][4][5]} It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors, to facilitate the transition from promoter-proximal pausing to productive transcript elongation.^{[5][6][7][8]} Dysregulation of P-TEFb activity is implicated in various pathologies, including cancer, where it drives the expression of anti-apoptotic proteins and oncogenes.^{[1][4]} **(+)-Atuveciclib** represents a promising therapeutic strategy by targeting this key transcriptional dependency in cancer cells.^{[4][3][9]} This document provides a detailed technical guide on the mechanism, quantitative aspects, and experimental methodologies related to the inhibition of P-TEFb by **(+)-Atuveciclib**.

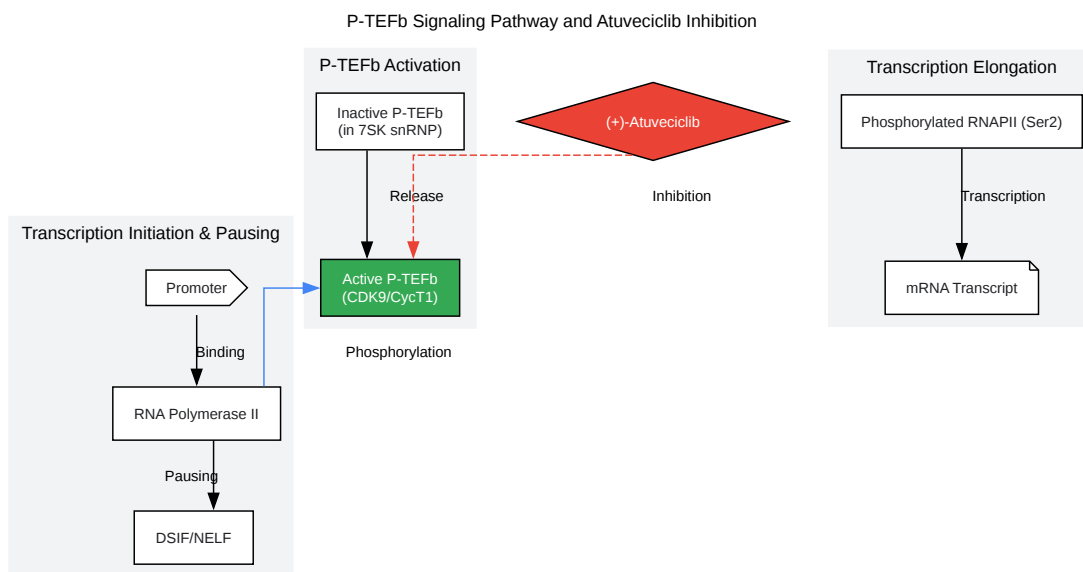
Mechanism of Action

(+)-Atuveciclib exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of CDK9, the catalytic subunit of P-TEFb.^{[1][4]} This inhibition prevents the phosphorylation of RNAP II at serine 2 (Ser2) of the CTD, a crucial step for productive transcription elongation.^{[4][8]} The subsequent decrease in the transcription of key survival

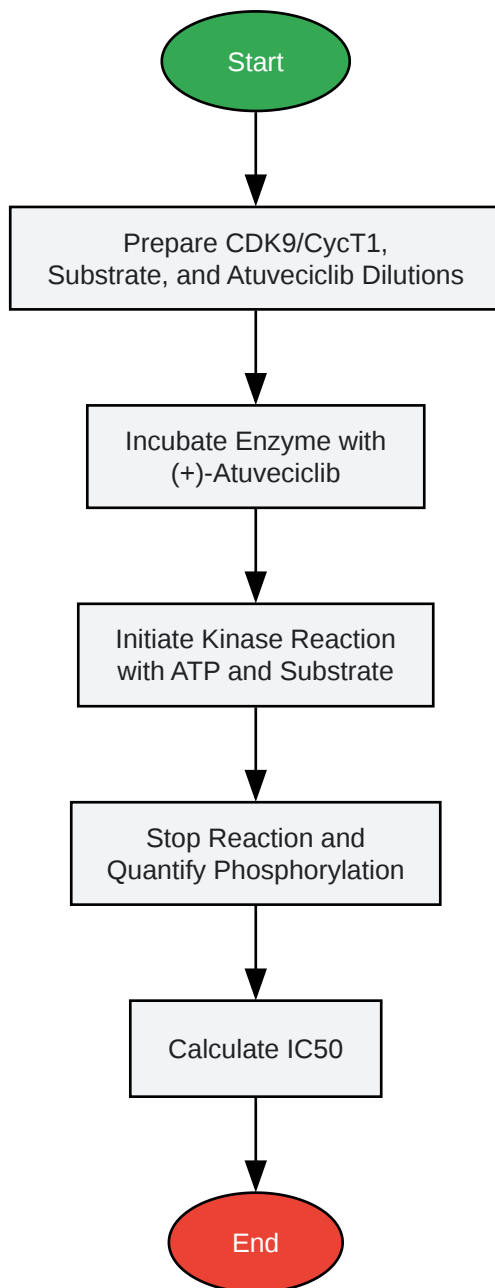
proteins, such as Mcl-1, and oncogenes, like c-MYC, leads to the induction of apoptosis and inhibition of proliferation in cancer cells.[\[4\]](#)

P-TEFb Signaling Pathway and Inhibition by (+)-**Atuveciclib**

The following diagram illustrates the central role of P-TEFb in transcription elongation and the point of intervention by **(+)-Atuveciclib**.



Kinase Inhibition Assay Workflow

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